Andrographidin B
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Overview
Description
Andrographidin B is a bioactive compound isolated from the plant Andrographis paniculata, commonly known as “King of Bitters.” This plant is widely used in traditional medicine, particularly in Asian countries, for its various therapeutic properties. This compound is known for its potential anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Andrographidin B involves several steps, including the extraction of the compound from the leaves and stems of Andrographis paniculata. The extraction process typically uses solvents like ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and rapid resolution liquid chromatography (RRLC) are commonly used .
Chemical Reactions Analysis
Types of Reactions: Andrographidin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a starting material for synthesizing new compounds with enhanced biological activities.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its potential therapeutic effects against cancer, inflammation, and infectious diseases.
Industry: Used in the development of herbal supplements and pharmaceuticals
Mechanism of Action
Andrographidin B exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: Inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Antioxidant Action: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer Action: Induces apoptosis in cancer cells by modulating various signaling pathways.
Comparison with Similar Compounds
Andrographolide: Another major compound from Andrographis paniculata with similar anti-inflammatory and anticancer properties.
14-Deoxyandrographolide: Known for its immunomodulatory and anti-atherosclerotic effects.
Neoandrographolide: Exhibits anti-inflammatory and hepatoprotective activities
Uniqueness of Andrographidin B: this compound is unique due to its specific molecular structure, which allows it to interact with different molecular targets and pathways compared to other similar compounds. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-hydroxy-2-[2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7,8-dimethoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-14-7-11(26)16-10(25)6-13(33-22(16)21(14)32-2)9-4-3-5-12(17(9)27)34-23-20(30)19(29)18(28)15(8-24)35-23/h3-7,15,18-20,23-24,26-30H,8H2,1-2H3/t15-,18-,19+,20-,23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUIPEIMZRLNKQ-BSTKLLGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=C(C(=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=C(C(=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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